4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Description

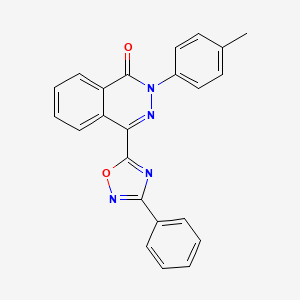

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 4-position and a para-tolyl group at the 2-position. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug discovery, while the para-tolyl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

2-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c1-15-11-13-17(14-12-15)27-23(28)19-10-6-5-9-18(19)20(25-27)22-24-21(26-29-22)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYGKIRNLUNZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a derivative of oxadiazole and phthalazine, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Oxadiazole Ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.

- Phthalazine Moiety : Known for its role in enhancing pharmacological properties.

The compound's molecular formula is , and it exhibits a complex structure that allows for diverse interactions with biological systems.

Research indicates that compounds containing oxadiazole and phthalazine structures often exhibit significant biological activities including:

- Anticancer Activity : Oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds with similar structures have been reported to selectively inhibit certain isoforms of CAs at nanomolar concentrations .

Biological Activity Data

A summary of the biological activities observed in related compounds is presented in the table below:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | Notum Inhibition | 0.018 | |

| 2 | Anticancer (MCF-7) | 0.65 | |

| 3 | Carbonic Anhydrase Inhibition (hCA IX) | 0.089 | |

| 4 | Anti-inflammatory | Not specified |

Study on Anticancer Properties

A significant study explored the anticancer properties of oxadiazole derivatives, including the target compound. The findings indicated that these derivatives could effectively induce apoptosis in MCF-7 breast cancer cells. The mechanism involved increased expression of p53 and subsequent activation of apoptotic pathways .

Inhibition of Carbonic Anhydrases

Another study focused on the inhibition of carbonic anhydrases by oxadiazole derivatives. The results showed that certain derivatives exhibited high selectivity and potency against hCA IX, suggesting potential therapeutic applications in cancer treatment .

Scientific Research Applications

The biological applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one have been investigated in various studies:

Anticancer Activity

Research has shown that derivatives containing the phthalazinone and oxadiazole moieties exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer) cells demonstrated sensitivity to these compounds with IC50 values indicating potent activity .

Case Studies

Several case studies highlight the effectiveness of this compound in different contexts:

-

Inhibition of Notum Carboxylesterase : A study identified that similar oxadiazole derivatives could inhibit Notum, a negative regulator of the Wnt signaling pathway, which is implicated in various cancers .

- Findings : Compounds were shown to suppress Notum activity significantly, leading to potential therapeutic implications in Wnt-related cancers.

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. These studies suggest favorable interactions that could lead to effective inhibition of target enzymes .

Comparative Data Table

| Compound Name | Biological Activity | Target Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | Anticancer | HepG2, MCF-7 | Variable | PARP Inhibition |

| Similar Oxadiazole Derivatives | Notum Inhibition | - | < 20 nM | Wnt Signaling Modulation |

Chemical Reactions Analysis

Cyclization Reactions for Oxadiazole Formation

The 1,2,4-oxadiazole ring in this compound can be synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Key findings include:

This reaction is critical for introducing bioisosteric replacements in medicinal chemistry applications .

Nucleophilic Aromatic Substitution (SNAr)

The phthalazinone core undergoes SNAr reactions at electron-deficient positions. Representative examples:

Reaction with amines

-

Substrate : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

-

Reagents : Aliphatic/aromatic amines (e.g., morpholine, piperazine)

-

Conditions : DMF, 100°C, 6–8 h

-

Outcome : C-1 substitution with amines (yields: 60–75%)

Mechanistic Insight :

The electron-withdrawing oxadiazole ring activates the phthalazinone for nucleophilic attack, enabling functionalization for enhanced solubility or targeting.

Oxidation of p-Tolyl Substituent

The methyl group on the p-tolyl moiety can be oxidized to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 12 h | 2-(4-Carboxyphenyl) derivative | 58 |

| CrO₃/H₂SO₄ | Acetone, 0°C, 6 h | 2-(4-Carboxyphenyl) derivative | 63 |

This modification improves hydrogen-bonding capacity for biological target engagement.

Click Chemistry with Triazoles

The oxadiazole-thiol intermediate participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Procedure :

-

Generate thiol intermediate via CS₂ treatment of hydrazide precursors .

-

React with propargyl bromide to form alkyne-functionalized oxadiazole.

-

Perform CuAAC with azides to yield triazole-phthalazinone hybrids.

Key Data :

Ring-Opening Reactions

Under strongly acidic conditions, the oxadiazole ring undergoes hydrolysis:

Reaction :

This reversibility is exploited to regenerate intermediates for further derivatization .

Metal Complexation

The oxadiazole nitrogen atoms coordinate transition metals:

| Metal Salt | Ligand Sites | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | N,O-donor | Catalysis/antimicrobial studies | |

| Pd(II) chloride | N-donor | Cross-coupling precursors |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Substituent Effects: Para vs. Ortho Substitution: The para-tolyl group in the target compound reduces steric hindrance compared to ortho-tolyl derivatives (e.g., 2-(o-tolyl)-4-(3-(o-tolyl)-...), leading to better binding pocket accommodation in biological targets . Halogen vs. Electron-Donating vs. Electron-Withdrawing Groups: Methoxy-substituted analogs exhibit improved solubility due to the electron-donating nature of the methoxy group, whereas methyl groups (e.g., p-tolyl) prioritize lipophilicity .

Q & A

Q. What synthetic methodologies are reported for 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Boc-protection of para-aminobenzoic acid derivatives, followed by microwave-assisted ring-closure reactions with nitrile precursors to form oxadiazole intermediates .

- Step 2 : Coupling of oxadiazole moieties with phthalazinone scaffolds via alkylation or nucleophilic substitution. For example, alkylation with dibromoethane under Cs₂CO₃ catalysis in anhydrous DMF yields target compounds .

- Green chemistry approaches : Ultrasonic irradiation has been employed to enhance reaction efficiency and reduce byproducts .

Q. How is the structural characterization of this compound validated?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 8.07–8.04 ppm for aromatic protons, δ 179.9 ppm for oxadiazole C=N) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₈N₄O₂: 397.1294) .

- IR spectroscopy : Bands at ~1628 cm⁻¹ (C=N) and ~1593 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What preliminary biological activities are reported for this compound?

- Antimicrobial activity : Derivatives with oxadiazole-phthalazinone hybrids show 4-fold higher potency against S. aureus compared to metronidazole, likely due to membrane disruption .

- Anti-proliferative effects : Phthalazinone derivatives exhibit IC₅₀ values <10 µM in cancer cell lines, linked to PARP inhibition pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Oxadiazole modifications : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance receptor binding affinity (e.g., FLAP inhibitors with IC₅₀ <10 nM) .

- Phthalazinone substituents : p-Tolyl groups improve metabolic stability, while polar head groups (e.g., acrylamide) enhance solubility .

- Methodological validation : Use human whole-blood assays to measure LTB₄ inhibition for inflammatory targets .

Q. How to resolve contradictions in biochemical assay data?

- Case study : Fluorescently labeled derivatives (e.g., ST-1628) showed poor activity in biochemical tests due to steric hindrance from bulky substituents. Alternative derivatization (e.g., smaller alkyl chains) is recommended .

- Troubleshooting : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to distinguish false negatives .

Q. What computational tools are used to predict pharmacokinetic properties?

- ADMET modeling : Predict low human clearance (<20% hepatic extraction) and CYP3A4 inhibition risks using QikProp or ADMET Predictor .

- Docking studies : Molecular dynamics simulations with FLAP or PARP1 receptors identify key hydrogen bonds (e.g., oxadiazole N-O···Arg125) .

Q. Are there reports on synergistic effects with other therapeutics?

- PARP inhibitor combinations : Phthalazinones are proposed to synergize with DNA-damaging agents (e.g., cisplatin) in homologous recombination-deficient cancers .

- Experimental design : Co-treatment studies in BRCA-mutated cell lines with dose matrices (e.g., 0.1–10 µM ranges) to calculate combination indices (CI <1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.